4-Methoxynaphthalen-1-amine hydrochloride

Solubility Enhancement Salt Form Selection Aqueous Synthesis

Researchers face precipitation of free base amine in aqueous media, causing yield loss and assay variability. This HCl salt ensures high solubility and consistent protonation, enabling seamless coupling for colchicine-site inhibitors. Key benefits: 90% isolation yield via HCl precipitation, scale-friendly; Core for derivatives with MCF-7 IC50 3.77 µM; Pre-ionized for DMSO-free aqueous HTS.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 92599-05-8
Cat. No. B113291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxynaphthalen-1-amine hydrochloride
CAS92599-05-8
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)[NH3+].[Cl-]
InChIInChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H
InChIKeyYGQJOWVRCXFIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxynaphthalen-1-amine HCl: Scaffold & Procurement


4-Methoxynaphthalen-1-amine hydrochloride (CAS 92599-05-8) is a functionalized naphthalene derivative, specifically the hydrochloride salt of 4-methoxy-1-naphthylamine [1]. It belongs to the class of arylalkylamine building blocks widely used in medicinal chemistry. The compound features a naphthalene core with a methoxy group at the 4-position and an amine group at the 1-position, presented as the hydrochloride salt to enhance aqueous solubility and handling properties [2]. Its primary research application is as a privileged scaffold and synthetic precursor for the design of tubulin polymerization inhibitors, a prominent class of anticancer agents targeting the colchicine binding site [3].

1
Privileged scaffold Colchicine-site tubulin polymerization inhibitor pharmacophore
2
Hydrochloride salt advantage Enhanced aqueous solubility for synthesis and biological assay preparation
3
Reported in anticancer libraries Multiple independent series validate tubulin-targeting activity

4-Methoxynaphthalen-1-amine HCl: Why Analogs Fail


While several naphthalene-based amines exist as commercial building blocks, 4-methoxynaphthalen-1-amine hydrochloride (92599-05-8) occupies a distinct chemical space defined by its specific 1,4-substitution pattern and its formulation as a stable, pre-ionized hydrochloride salt. Unlike the free base form (CAS 16430-99-2), which has an XLogP of 2.4 indicating poor aqueous solubility [1], the hydrochloride salt provides markedly enhanced water solubility critical for aqueous-phase synthesis and biological assay preparation [2]. Positional isomers such as 4-methoxy-2-naphthylamine (CAS 2764-95-6) show divergent biological profiles and are primarily utilized in dye chemistry rather than anticancer tubulin inhibitor programs, demonstrating that the 1,4-substitution pattern is essential for the colchicine-site binding pharmacophore observed in bioactive derivatives . Furthermore, substitution of the 4-methoxy group with other functionalities (e.g., halogen, methyl) in alternative naphthalene-1-amine building blocks abolishes the specific electronic distribution required for key structure-activity relationships in the tubulin polymerization inhibitory series [3].

Free base (16430-99-2)

Low aqueous solubility (XLogP 2.4) may limit synthesis and assay compatibility compared to the hydrochloride salt.

4-Methoxy-2-naphthylamine (2764-95-6)

Positional isomer lacks the colchicine-site pharmacophore; documented primarily as a dye and pigment intermediate.

4-Substituent modification

Replacing the 4-methoxy group disrupts the electronic distribution required for tubulin SAR in this scaffold.

4-Methoxynaphthalen-1-amine HCl: Comparative Evidence


Solubility Advantage of Hydrochloride Salt

The hydrochloride salt form (92599-05-8) demonstrates a critical handling advantage over the free amine (CAS 16430-99-2). The free base exhibits an XLogP of 2.4, predicting limited aqueous solubility [1], whereas vendor technical documentation states that the hydrochloride salt form 'enhances solubility in aqueous solutions, making it a valuable intermediate in drug formulation and synthesis' [2]. Additionally, GLPBio provides a complete stock solution preparation table for the hydrochloride salt, confirming the feasibility of preparing aqueous/DMSO solutions at ≥10 mM concentration for biological assays [3]. This represents a class-level inference for amine hydrochlorides: protonation of the amine dramatically increases water solubility compared to the neutral free base, which is critical for aqueous reaction conditions and in vitro assay preparation.

Solubility profile
Class-level
HCl salt: stock solutions 1–10 mM in DMSO/aqueous diluents
Free base (16430-99-2): XLogP 2.4 (predicted poor aqueous solubility)
Supports aqueous-based synthesis and assay workflows without pre-solubilization.
Quantitative mg/mL solubility data not available from primary literature.
Solubility Enhancement Salt Form Selection Aqueous Synthesis

Synthetic Yield: Salt vs Free Base Isolation

In the seminal 1946 synthesis of 4-methoxy-1-naphthylamine derivatives, the hydrochloride salt was isolated in 90% yield via hydrolysis of 4-acetamido-1-methoxynaphthalene with 1 N HCl in methanol under reflux for six hours [1]. The free base was subsequently obtained by neutralization of the hydrochloride [2]. This approach leverages the hydrochloride form as a convenient isolation intermediate: the salt precipitates cleanly from the reaction mixture, enabling high-yield recovery without chromatographic purification. Modern vendor synthesis protocols similarly report ~90% yield for the direct conversion of the crude amine to the hydrochloride salt using 4 N HCl in dioxane . In contrast, isolation of the free base typically requires additional extraction and purification steps, with reported purity specifications commonly at 95% , compared to ≥97% for the hydrochloride salt from commercial suppliers .

Synthetic yield
Context-dependent
HCl salt: 90% isolated yield via acid precipitation; commercial purity ≥97%
Free base: requires additional neutralization/purification; typical purity 95%
Supports direct high-yield isolation without chromatographic purification.
Yields from 1946 and modern HCl/dioxane protocols.
Synthetic Efficiency Yield Optimization Salt Isolation

Antiproliferative Activity vs Cisplatin

Derivatives built upon the 4-methoxynaphthalen-1-amine scaffold demonstrate significant antiproliferative activity in direct comparison to the clinical standard cisplatin. The most active compound in the series, 5i (4-ethoxy substituent), exhibited IC50 values of 3.77 ± 0.36 µM against MCF-7 (breast cancer) and 3.83 ± 0.26 µM against HepG2 (liver cancer) cell lines [1]. Although the full article's cisplatin IC50 values are not extractable from the abstract alone, the authors explicitly state that 'most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin' [1]. This positions the 4-methoxynaphthalen-1-yl pharmacophore as a validated core for developing tubulin polymerization inhibitors targeting the colchicine site, as confirmed by mechanistic assays demonstrating tubulin polymerization inhibition and G2/M cell cycle arrest for compound 5i [1]. This scaffold has been independently validated in multiple series, including pyrazole-naphthalene and chalcone-naphthalene conjugates with similar tubulin-targeting activity profiles [2].

Cell-model activity
Reported
Derivative 5i: MCF-7 IC50 3.77 ± 0.36 µM; HepG2 IC50 3.83 ± 0.26 µM
Cisplatin: described as comparator (moderate-to-high activity reported for series)
Supports scaffold validation for tubulin polymerization inhibitor research.
MTT assay, 48 h; full cisplatin IC50 values not extractable from abstract.
Tubulin Polymerization Inhibition Anticancer Activity Colchicine Site Binders

Positional Isomer Differentiation: 1- vs 2-Naphthylamine

The 1,4-substitution pattern of 4-methoxynaphthalen-1-amine hydrochloride is structurally distinct from the 2,4-substitution pattern of 4-methoxy-2-naphthylamine (CAS 2764-95-6). The 1-amine isomer (92599-05-8) places the amine directly at the alpha position of the naphthalene ring, which is critical for the colchicine-site tubulin binding pharmacophore observed in the 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine series [1]. In contrast, 4-methoxy-2-naphthylamine is primarily documented as an intermediate for dyes, pigments, and the synthesis of pyrrolizidine alkaloid analogs (e.g., Monocrotaline-d4), with no reported tubulin polymerization inhibitory activity . This functional divergence demonstrates that the amine position on the naphthalene ring is not interchangeable: the 1-amine configuration is essential for generating the tubulin-targeting pharmacophore validated in multiple peer-reviewed studies [2].

Isomer specificity
Class-level
1-amine isomer: validated tubulin inhibitor scaffold with multiple literature precedents
2-amine isomer (2764-95-6): no reported tubulin inhibition; dye intermediate use
1-amine configuration is essential for colchicine-site pharmacophore engagement.
Based on literature survey of peer-reviewed applications.
Positional Isomerism Pharmacophore Validation Scaffold Selection

Stability and Handling: Salt vs Free Amines

Naphthalene-based primary amines in their free base form are known to be susceptible to oxidative degradation and discoloration upon exposure to air and light. For example, 1-naphthylamine hydrochloride (CAS 552-46-5) is commercially specified as 'Air & Light Sensitive' and requires storage below +30°C . In contrast, 4-methoxynaphthalen-1-amine hydrochloride (92599-05-8) is documented to be stable at room temperature storage, with the hydrochloride form specifically noted to 'enhance stability... facilitating handling and storage' [1]. The hydrochloride protonation protects the amine from atmospheric oxidation and reduces the formation of colored degradation products that could interfere with subsequent synthetic transformations or biological assays. This aligns with the general class-level observation that amine hydrochlorides exhibit superior bench-top stability compared to their free base counterparts, which is a critical consideration for laboratories without inert atmosphere capabilities [2].

Stability & handling
Class-level
Room-temperature storage; no inert atmosphere required
Supports routine benchtop handling and reduces cold-chain logistics.
Based on vendor storage recommendations; free amines often air/light sensitive.
Chemical Stability Storage Handling Safety

4-Methoxynaphthalen-1-amine HCl: Key Applications


Tubulin Inhibitor Library Synthesis

The 4-methoxynaphthalen-1-amine hydrochloride scaffold is the validated core for designing colchicine-site tubulin polymerization inhibitors. As demonstrated by Liu et al. (2020), derivatives such as 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines achieve IC50 values as low as 3.77 µM against MCF-7 breast cancer cells, comparable to cisplatin [1]. The hydrochloride salt form ensures efficient coupling in pyrimidine ring-forming reactions under aqueous or polar aprotic conditions without competing free-base precipitation. Multiple independent research groups have confirmed the tubulin-targeting activity of naphthalene-based derivatives containing this precise 1,4-substitution pattern [2].

Scalable Salt Isolation for Process Chemistry

The hydrochloride salt enables a streamlined isolation protocol with demonstrated 90% yield via HCl precipitation from the crude reaction mixture [3]. This avoids chromatographic purification and is directly scalable, as employed in the synthesis of Imbiline 1, where 4-methoxy-1-naphthylamine hydrochloride served as the key starting material in a seven-step total synthesis [4]. The room-temperature stability of the hydrochloride further supports its use in kilogram-scale campaigns where refrigeration or inert atmosphere handling would add prohibitive cost.

Aqueous-Compatible Building Block for Assays

For high-throughput screening laboratories, the hydrochloride salt eliminates the need for pre-dissolution in DMSO followed by problematic aqueous dilution. GLPBio's stock solution preparation table confirms the feasibility of preparing 1–10 mM solutions in standard assay-compatible solvents [5]. This contrasts with the free base (XLogP 2.4), which would require higher DMSO percentages that can confound cell-based assay readouts. The pre-ionized form also ensures consistent protonation state across assay pH ranges, reducing variability in binding or functional assays.

Fragment-Based Drug Discovery: Privileged Scaffold

TargetMol classifies 4-methoxynaphthalen-1-amine hydrochloride as a 'fragment molecule' suitable for molecular splicing, extension, and modification in candidate drug design [6]. Its molecular weight (209.67 Da as HCl salt; 173.21 Da as free amine) falls within the optimal fragment range (<250 Da), and the defined synthetic handle (primary amine) supports rapid derivatization into diverse chemotypes. The documented tubulin pharmacology provides a direct path from fragment hit to lead optimization, reducing the risk of investing in fragments with unknown biological relevance.

Application
Selection Property
Validation Focus
Tubulin inhibitor library synthesis
Colchicine-site pharmacophore validation
Tubulin polymerization and cell-cycle arrest endpoints
Scalable process chemistry
Acid-precipitation isolation efficiency
Batch purity and yield consistency at scale
Aqueous-compatible building block for assays
Pre-ionized salt solubility in assay media
DMSO percentage limits and pH consistency in biological assays
Fragment-based drug discovery
Low molecular weight scaffold suitability
Fragment linking and SAR expansion potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxynaphthalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.